molecular formula C20H18N2O5 B2770585 2-(2H-1,3-benzodioxol-5-yloxy)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}propanamide CAS No. 2034382-94-8

2-(2H-1,3-benzodioxol-5-yloxy)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}propanamide

Cat. No.: B2770585
CAS No.: 2034382-94-8
M. Wt: 366.373
InChI Key: WOMIMZSLWZAYKV-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yloxy)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}propanamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a furan ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}propanamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.

    Formation of the pyridine ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the furan and pyridine rings using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring using reducing agents like lithium aluminum hydride.

    Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nitric acid in sulfuric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2H-1,3-benzodioxol-5-yloxy)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}propanamide is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study the interactions between different biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for biochemical research.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}propanamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with aromatic amino acids in proteins, while the furan and pyridine rings can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide: Similar structure but with a thiophene ring instead of a furan ring.

    2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-(pyridin-3-yl)pyridin-3-yl)methyl)propanamide: Similar structure but with an additional pyridine ring.

Uniqueness

The uniqueness of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}propanamide lies in its combination of the benzo[d][1,3]dioxole, furan, and pyridine moieties. This unique combination allows for a wide range of chemical reactions and interactions with biomolecules, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-13(27-16-3-5-18-19(8-16)26-12-25-18)20(23)22-10-14-2-4-17(21-9-14)15-6-7-24-11-15/h2-9,11,13H,10,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMIMZSLWZAYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CN=C(C=C1)C2=COC=C2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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